molecular formula C10H11FO B15316535 1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol

1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol

Cat. No.: B15316535
M. Wt: 166.19 g/mol
InChI Key: IBCMBOSYRGPJBH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol This compound features a cyclopropane ring substituted with a 5-fluoro-2-methylphenyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or receptor modulation in medicinal chemistry .

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol can be compared with similar compounds like:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C10H11FO/c1-7-2-3-8(11)6-9(7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3

InChI Key

IBCMBOSYRGPJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)O

Origin of Product

United States

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